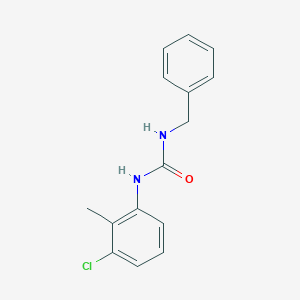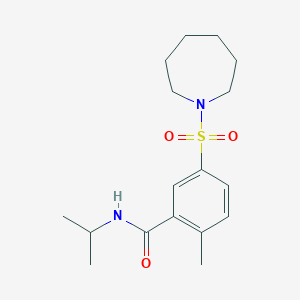
5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzamide core substituted with an azepane-1-sulfonyl group and a propan-2-yl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:
Formation of Azepane-1-sulfonyl Chloride: Azepane is reacted with chlorosulfonic acid to form azepane-1-sulfonyl chloride.
Substitution Reaction: The azepane-1-sulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine to form the intermediate 5-(azepane-1-sulfonyl)-2-methylbenzoic acid.
Amidation: The intermediate is further reacted with isopropylamine under appropriate conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The benzamide core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of 5-(azepane-1-sulfonyl)-2-methylbenzoic acid.
Reduction: Formation of 5-(azepane-1-sulfonyl)-2-methyl-N-(propan-2-yl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Used in drug discovery and development as a lead compound.
Industry:
- Utilized in the development of specialty chemicals.
- Employed in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 4-(AZEPANE-1-SULFONYL)-N-[3-METHYL-1-(PROPAN-2-YL)-1H-PYRAZOL-5-YL]BENZAMIDE
- 5-(AZEPANE-1-SULFONYL)-2-METHOXYANILINE
- N-METHYL-2-[4-(PROPAN-2-YL)AZEPANE-1-SULFONYL]ANILINE
Comparison:
- 4-(AZEPANE-1-SULFONYL)-N-[3-METHYL-1-(PROPAN-2-YL)-1H-PYRAZOL-5-YL]BENZAMIDE features a pyrazole ring, which may alter its binding properties and biological activity compared to the benzamide core of 5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE.
- 5-(AZEPANE-1-SULFONYL)-2-METHOXYANILINE has a methoxy group instead of a methyl group, potentially affecting its reactivity and interactions with biological targets.
- N-METHYL-2-[4-(PROPAN-2-YL)AZEPANE-1-SULFONYL]ANILINE contains a methyl group on the nitrogen atom, which may influence its chemical stability and solubility.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)18-17(20)16-12-15(9-8-14(16)3)23(21,22)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBTXDVPKXGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methoxy-3-(1H-naphtho[2,3-d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B5268870.png)
![[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B5268877.png)
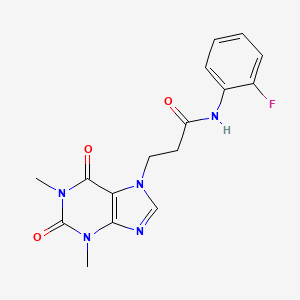
![1'-[(2-methoxypyrimidin-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5268886.png)
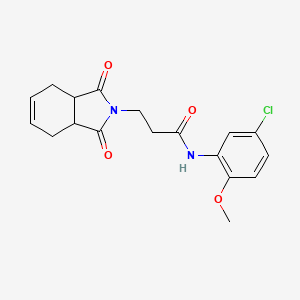
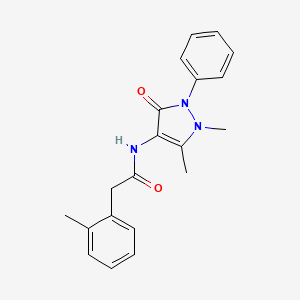
![(3aR*,5R*,6S*,7aS*)-2-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5268904.png)
![methyl [2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5268918.png)
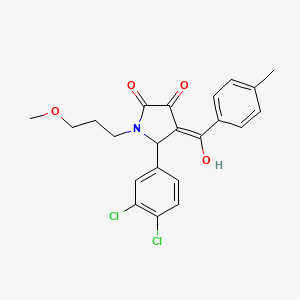
![3-(2-ethoxyphenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5268924.png)
![METHYL 5-(DIMETHYLCARBAMOYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5268925.png)
![(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B5268933.png)
![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5268935.png)
